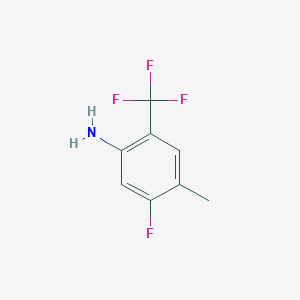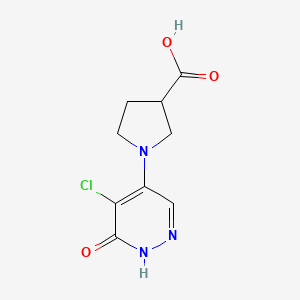
(3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one is an organic compound characterized by the presence of trifluoromethyl and diene functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one typically involves the use of fluorinated precursors and specific reaction conditions to ensure the formation of the desired product. One common method involves the reaction of a suitable fluorinated aldehyde with a diene under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium, to facilitate the coupling of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diene moiety into saturated hydrocarbons.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
(3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
(3E,5E)-3,5-Tridecadienoic acid: A similar diene compound with different functional groups.
(3E,5E)-3-(3,4-dimethoxybenzylidene)-5-[(1H-indol-3-yl)methylene]-1-methylpiperidin-4-one (CA-5f): A compound with similar structural features used in cancer research.
Uniqueness: (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and resistance to metabolic degradation.
Propiedades
Número CAS |
167483-03-6 |
|---|---|
Fórmula molecular |
C10H13F3O |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
(3E,5E)-1,1,1-trifluorodeca-3,5-dien-2-one |
InChI |
InChI=1S/C10H13F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h5-8H,2-4H2,1H3/b6-5+,8-7+ |
Clave InChI |
GUDBZBCKUCPZIT-BSWSSELBSA-N |
SMILES isomérico |
CCCC/C=C/C=C/C(=O)C(F)(F)F |
SMILES canónico |
CCCCC=CC=CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13014715.png)
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate](/img/structure/B13014721.png)

![tert-Butyl8-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13014726.png)


![4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile](/img/structure/B13014740.png)


![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)
![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)
